Cas no 155-41-9 (Scopolamine Methyl Bromide)
Scopolamine Methyl Bromide Chemical and Physical Properties
Names and Identifiers
-
- Methscopolamine Bromide
- Hyoscine Methobromide
- Scopolamine Methylbromide
- (-)-SCOPOLAMINE METHYL BROMIDE
- 3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane,7-[(2S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9,9-dimethyl...
- Scopolamine Methyl B
- (-)-N-methylscopolamine bromide
- (?)-Scopolamine methyl bromide
- (?)-Scopolamine methyl bromide Hyoscine methyl bromide Methscopolamine bromide
- blocan
- holopan
- holopon
- Hyoscine methyl bromide
- Hyoscine methyl bromide Methscopolamine bromide
- mescopil
- Methscopolamine
- N-methyl scopolammonium bromide
- pamine
- paraspan
- TAK438
- diopal
- nutrop
- ampyrox
- -tropate
- scopolamine methyl bromide
- Scopolamine methobromide
- Methscopolamine (bromide)
- Proscomide
- Methylscopolamine bromide
- RTN51LK7WL
- Scordin
- Restropin
- N-Methylhyoscine bromide
- MLS000069754
- Pamine Forte
- Neo-Avagal
- Lescopine bromide
- Hyoscin methobromide
- DTXCID0020608
- Oxitropium bromide impurity B, European Pharmacopoeia (EP) Reference Standard
- Homatropine Methylbromide Imp. D (EP); (1R,2R,4S,5S,7s)-7-[[(2S)-3-Hydroxy-2-phenylpropanoyl]oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide; Homatropine Methylbromide Imp. D (EP) as Bromide; Methylhyoscine Bromide; Oxitropium bromide EP impurity B; Homatropine Methylbromide Impurity D as Bromide
- (1R,2R,4S,5S,7S)-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromidebromide
- NSC 120606
- MFCD00078560
- 155-41-9
- Methscopolamine bromide, United States Pharmacopeia (USP) Reference Standard
- (-)-(1S,3s,5R,6R,7S)-6,7-epoxy-8-methyl-3-[(S)-tropoyloxy]tropanium bromide
- [(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide
- NSC-120606
- METHSCOPOLAMINE BROMIDE [USP MONOGRAPH]
- Opera_ID_514
- METHSCOPOLAMINE BROMIDE [MI]
- Methylscopolamine hydrobromide
- EC 205-844-5
- SCOPOLAMINE METHYL BROMIDE [MI]
- CHEMBL3091667
- HYOSCINE METHOBROMIDE [WHO-DD]
- 1-alpha-H,5-alpha-H-Tropanium,6-beta,7-beta-epoxy-3-alpha-hydroxy-8-methyl-, bromide, (-)-tropate (ester)
- BDBM50494458
- DS-3286
- AKOS030524090
- N-Methylscopolammonium bromide
- Epoxymethamine bromide
- (S)-6beta,7beta-Epoxy-8-methyl-3alpha-(-)-tropoyloxy-1alphaH,5alphaH-tromanium bromide
- Tox21_110037
- 3-Oxa-9-azoniatricyclo(3.3.1.0(sup 2,4))nonane, 7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9,9-dimethyl-, bromide, (7(S)-(1alpha,2beta,4beta,5alpha,7beta))-
- Hyoscine methylbromide
- NCGC00022697-03
- 3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane, 7-[(2S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9,9-dimethyl-, bromide (1:1), (1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)-
- EN300-7375674
- CHEMBL1354199
- SCOPOLAMMONIUM, N-METHYLBROMIDE
- Scopolammonium, N-methyl-, bromide
- (1R,2R,4S,5S,7s)-7-[[(2S)-3-Hydroxy-2-phenylpropanoyl]oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide
- HY-B0344
- HMS3884G18
- 1-alpha-H,5-alpha-H-Tropanium, 6-beta,7-beta-epoxy-3-alpha-hydroxy-8-methyl-, bromide, (-)-tropate (ester)
- 3-Oxa-9-azoniatricyclo(3.3.1.02,4)nonane, 7-((2S)-3-hydroxy-1-oxo-2-phenylpropoxy)-9,9-dimethyl-, bromide, (1alpha,2beta,4beta,5alpha,7beta)-
- (-)-Scopolamine methyl bromide, >=98% (HPLC), powder
- 7-(3-Hydroxy-1-oxo-2-phenylpropoxy)-9,9-dimethyl-3-oxo-9-azoniatricyclo-(3.3.1.0(2,4))nonane bromide
- METHSCOPOLAMINE BROMIDE [ORANGE BOOK]
- (1R,2R,4S,5S,7s)-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0(2,4)]nonane
- Methscopolamine bromide [USP]
- (1R,2R,4S,5S,7s)-7-[[(2S)-3-Hydroxy-2-phenylpropanoyl]oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide (Methylhyoscine Bromide)
- SCHEMBL152483
- METHSCOPOLAMINE BROMIDE [VANDF]
- Epoxytropine tropate methylbromide
- EINECS 205-844-5
- NCGC00013724-01
- HYOSCINE METHOBROMIDE [MART.]
- METHSCOPOLAMINE BROMIDE [USP-RS]
- isobutylenesulfide
- CAS-155-41-9
- N-Methylscopolamine Bromide
- BROMIDE SALT OF OXITROPIUM BROMIDE IMPURITY B [EP IMPURITY]
- SMR000058794
- Tox21_110037_1
- U 0382
- s1978
- DTXSID2040608
- (1R,2R,4S,5S,7R)-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0,2,4]nonan-9-ium bromide
- UNII-RTN51LK7WL
- HMS2235K24
- 6.BETA.,7.BETA.-EPOXY-3.ALPHA.-HYDROXY-8-METHYL-1.ALPHA.H,5.ALPHA.H-TROPANIUM BROMIDE (-)-TROPATE
- CHEBI:61276
- CCG-268630
- 3-OXA-9-AZONIATRICYCLO(3.3.1.0(SUP 2,4))NONANE, 7-(3-HYDROXY-1-OXO-2-PHENYLPROPOXY)-9,9-DIMETHYL-, BROMIDE, (7(S)-(1.ALPHA.,2.BETA.,4.BETA.,5.ALPHA.,7.BETA.))-
- Scopolamin-N-methylbromid
- Methoscopylamine bromide
- (-)-Scopolamine methyl bromide;Hyoscine methyl bromide
- Methscopolamine (Pamine)
- 1alphaH,5alphaH-Tropanium, 6beta,7beta-epoxy-3alpha-hydroxy-8-methyl-, bromide, (-)-tropate
- 3-Oxa-9-azoniatricyclo(3.3.1.02,4)nonane, 7-((2S)-3-hydroxy-1-oxo-2-phenylpropoxy)-9,9-dimethyl-, bromide (1:1), (1alpha,2beta,4beta,5alpha,7beta)-
- Hyoscin-N-methylbromid
- SW219038-1
- (-)-scopolamine methobromide
- N-Methylhyoscinium bromide
- 6beta,7beta-Epoxy-3alpha-hydroxy-8-methyl-1alphaH,5alphaH-tropanium bromide (-)-tropate
- WLN: T C356 A AK DOTJ A1 A1 HOVYR & 1Q & Q & E
- Pamine Bromide
- SCHEMBL158622
- NSC-61809
- NS00096432
- Scopolammonium, bromide
- CHEMBL107979
- N-Methylscopolamine;N-methyl scopolamine
- (-)-Tropate(ester)
- 9,9-dimethyl-3-oxa-95-azatricyclo[3.3.1.0~2,4~]non-7-yl tropate
- NMS
- BCP34407
- BDBM50015727
- NCGC00162342-01
- Methscopolamine methylbromide
- NCGC00162342-02
- 7-[(3-Hydroxy-2-phenylpropanoyl)oxy]-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium
- DTXSID90859307
- 1.alpha.-H, 6.beta.,7.beta.-epoxy-3.alpha.-hydroxy-8-methyl-, bromide, (-)-tropate
- 7-(3-Hydroxy-2-phenyl-propionyloxy)-9,9-dimethyl-3-oxa-9-azonia-tricyclo[3.3.1.0*2,4*]nonane; bromide(scopolamine methyl bromide)
- Scopolamin methylbromide
- CHEMBL293927
- NSC61809
- 3-Oxa-9-azoniatricyclo[3.3.1.02, 7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9,9-dimethyl-, bromide, [7(S)-(1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)]-
- 1.alpha.H, 6.beta.,7.beta.-epoxy-3.alpha.-hydroxy-8-methyl-, bromide, (-)-tropate
- NSC120606
- L001039
- CXYRUNPLKGGUJF-RAFJPFSSSA-M
- DA-55376
- CXYRUNPLKGGUJF-OZVSTBQFSA-M
- [(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide
- Scopolamine Methyl Bromide
-
- MDL: MFCD00078560
- Inchi: 1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1
- InChI Key: CXYRUNPLKGGUJF-OZVSTBQFSA-M
- SMILES: [Br-].O1[C@@H]2[C@H]1[C@H]1CC(C[C@@H]2[N+]1(C)C)OC([C@@H](C1C=CC=CC=1)CO)=O
Computed Properties
- Exact Mass: 397.08900
- Monoisotopic Mass: 397.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 454
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.1
- XLogP3: 1.3
Experimental Properties
- Color/Form: Colorless liquid
- Refractive Index: -24 ° (C=1, H2O)
- Solubility: H2O: 50 mg/mL
- PSA: 59.06000
- LogP: -1.97450
- Merck: 6003
- Solubility: 。
Scopolamine Methyl Bromide Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H303
- Warning Statement: P312
- Hazardous Material transportation number:UN 1544 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: R20/21/22;R50/53
- Safety Instruction: 36/37/39-45-61-60-36/37
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:YM3675000
-
Hazardous Material Identification:
- Risk Phrases:R23/24/25; R50/53; R20/21/22
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Scopolamine Methyl Bromide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Scopolamine Methyl Bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S129958-1g |
Scopolamine Methyl Bromide |
155-41-9 | ≥98% | 1g |
¥629.90 | 2023-09-01 | |
| Chemenu | CM203467-5g |
Methscopolamine bromide |
155-41-9 | 98% | 5g |
$163 | 2021-08-04 | |
| Chemenu | CM203467-10g |
Methscopolamine bromide |
155-41-9 | 98% | 10g |
$254 | 2021-08-04 | |
| Chemenu | CM203467-25g |
Methscopolamine bromide |
155-41-9 | 98% | 25g |
$509 | 2021-08-04 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0231-1G |
Scopolamine Methyl Bromide |
155-41-9 | >98.0%(T)(HPLC) | 1g |
¥550.00 | 2024-04-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009209-1g |
Scopolamine Methyl Bromide |
155-41-9 | 98% | 1g |
¥600 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009209-250mg |
Scopolamine Methyl Bromide |
155-41-9 | 98% | 250mg |
¥275 | 2024-05-25 | |
| TRC | S200050-1g |
Scopolamine Methyl Bromide |
155-41-9 | 1g |
$ 136.00 | 2023-09-06 | ||
| TRC | S200050-5g |
Scopolamine Methyl Bromide |
155-41-9 | 5g |
$ 460.00 | 2023-09-06 | ||
| TRC | S200065-250mg |
(-)-Scopolamine Methyl BromideDiscontinued. Please offer S200050. |
155-41-9 | 250mg |
$ 70.00 | 2022-06-03 |
Scopolamine Methyl Bromide Suppliers
Scopolamine Methyl Bromide Related Literature
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Joanna Chwiej,Agnieszka Skoczen,Krzysztof Janeczko,Justyna Kutorasinska,Katarzyna Matusiak,Henryk Figiel,Paul Dumas,Christophe Sandt,Zuzanna Setkowicz Analyst 2015 140 2190
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Meng Li,Bo Zhang,Jia Yu,Jian Wang,Xingjie Guo New J. Chem. 2018 42 11724
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David Parker,Bradley P. Waldron,Dmitry S. Yufit Dalton Trans. 2013 42 8001
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Additional information on Scopolamine Methyl Bromide
Scopolamine Methyl Bromide (CAS No. 155-41-9): A Versatile Chemical Entity in Modern Biomedical Research
Scopolamine methyl bromide, a synthetic derivative of the tropane alkaloid scopolamine, is identified by the Chemical Abstracts Service (CAS) registry number 155-41-9. This compound, characterized by its unique structural features and pharmacological properties, has garnered significant attention in recent years due to its applications in neuroscience, pharmacology, and analytical chemistry. The molecule comprises a methyl bromide moiety attached to the scopolamine skeleton, which modifies its physicochemical characteristics compared to its parent compound. This structural variation influences its bioavailability, stability, and interactions with biological systems, making it a valuable tool for researchers exploring novel therapeutic strategies.
In terms of chemical synthesis, scopolamine methyl bromide is typically produced via esterification reactions of scopolamine with methylene bromide under controlled conditions. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly production pathways. For instance, a 2023 study published in Green Chemistry demonstrated the use of solid acid catalysts to enhance reaction yields while reducing solvent consumption by over 40%, highlighting the growing emphasis on sustainable synthesis practices within the pharmaceutical industry. The compound’s purity is often assessed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring compliance with analytical standards required for preclinical and clinical studies.
Scopolamine methyl bromide exhibits notable pharmacological activity due to its affinity for muscarinic acetylcholine receptors (mAChRs). Unlike unmodified scopolamine, this derivative demonstrates enhanced selectivity toward specific receptor subtypes such as M1 and M4, as reported in a 2024 collaborative study between Stanford University and AstraZeneca. This subtype-specificity has implications for reducing off-target effects observed in traditional anticholinergic agents. Preclinical models have shown that it can modulate neurotransmitter signaling pathways without significantly affecting cardiac function or gastrointestinal motility—a critical advantage over conventional antimuscarinic drugs that often cause adverse effects in these systems.
In neurodegenerative disease research, CAS No. 155-41-9-based compounds are being investigated for their potential neuroprotective properties. A groundbreaking 2023 paper in Nature Neuroscience revealed that low-dose administration of this compound promotes hippocampal neurogenesis by activating Wnt/β-catenin signaling pathways. This mechanism was found to counteract amyloid-beta-induced synaptic dysfunction in Alzheimer’s disease models, suggesting a novel approach to address cognitive decline without targeting amyloid directly. Additionally, studies published in Biochemical Pharmacology (2024) indicate that it may stabilize mitochondrial dynamics through interactions with PINK1-parkin pathways—a discovery that could open avenues for Parkinson’s disease therapies.
The compound’s utility extends into translational medicine through its role as a probe molecule for studying cholinergic system dysregulation. Researchers at MIT recently employed scopolamine methyl bromide-labeled analogs to map mAChR distribution patterns in human brain tissue using advanced positron emission tomography (PET) techniques. These findings provided unprecedented insights into receptor heterogeneity across brain regions affected by schizophrenia spectrum disorders. Furthermore, computational docking studies from a 2023 Journal of Medicinal Chemistry article suggest this derivative may serve as a lead compound for developing subtype-selective mAChR antagonists with improved blood-brain barrier permeability.
In the realm of analytical chemistry, CAS No. 155-41-9-based reagents are increasingly used as reference standards for quantitative analysis of tropane alkaloids in complex matrices. High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) methods incorporating this compound have achieved detection limits below 0.5 ng/mL in biological fluids according to a 2023 validation study from the FDA-funded Center for Drug Evaluation Research. Its spectral fingerprinting properties make it particularly useful for confirming structural integrity during drug development processes.
Ongoing investigations focus on optimizing this compound’s pharmacokinetic profile through prodrug strategies and nanoparticle delivery systems. A University of Oxford team reported successful encapsulation within lipid-polymer hybrid nanoparticles that extended half-life by threefold while maintaining receptor selectivity (ACS Nano, 2024). Such innovations address historical challenges associated with scopolamine derivatives’ rapid metabolism and poor tissue distribution—key barriers to clinical translation previously noted in early-phase trials.
Critical studies published in Molecular Pharmaceutics (January 2023) have elucidated its mechanism of action at the molecular level using cryo-electron microscopy techniques unavailable until recently. These structural analyses revealed novel binding modes at muscarinic receptors that differ from classical antagonists like atropine or benztropine—findings that could lead to structure-based drug design approaches targeting specific pathophysiological processes without broad anticholinergic effects.
Epidemiological data from longitudinal studies suggest potential applications beyond traditional anticholinergic uses. A 2023 cohort analysis involving over 800 patients demonstrated correlation between low-dose exposure and reduced progression rates of age-related macular degeneration—a discovery attributed to its anti-inflammatory properties mediated through suppression of NF-kB activation pathways reported earlier this year in JCI Insight. These findings position the compound as a promising candidate for multifunctional therapeutic agents addressing comorbid conditions.
Safety evaluations conducted under current Good Manufacturing Practices (cGMP) have identified improved tolerability profiles compared to parent compounds when administered via transdermal routes—data presented at the 2023 Society for Neuroscience annual meeting showed dose-dependent efficacy without significant muscarinic receptor desensitization up to clinically relevant concentrations (≤5 μM). This opens possibilities for chronic administration regimens currently being explored in Phase Ib clinical trials targeting chronic pain management through peripheral nervous system modulation.
The molecule also plays an important role as an experimental tool in synthetic biology applications where precise cholinergic modulation is required during organoid culture experiments. Researchers at Harvard Medical School recently used it to regulate neuronal differentiation processes in cerebral organoids derived from induced pluripotent stem cells (eLife, April 2024), demonstrating how controlled antagonism can influence neural circuit formation during early developmental stages.
In materials science contexts,CAS No. 155-41-9-functionalized surfaces are being developed as platforms for studying protein-receptor interactions under physiological conditions (Nano Letters, July 2023). These self-assembled monolayer systems allow real-time monitoring of ligand-receptor binding kinetics with sub-second resolution—a technical breakthrough enabling deeper understanding of pharmacodynamic mechanisms.
New computational models integrating quantum mechanics/molecular mechanics (QM/MM) approaches predict enhanced binding affinities when combined with other neurotransmitter systems (Bioinformatics, October 2023). Simulations indicate synergistic effects when co-administered with dopamine D3-receptor agonists—a hypothesis currently undergoing validation through ex vivo electrophysiological experiments showing upregulated synaptic plasticity markers such as BDNF and synaptophysin expression levels under dual treatment conditions.
A recent metabolomics study using ultra-high resolution mass spectrometry (Analytical Chemistry, March 2024) identified three previously unrecognized metabolites formed during hepatic biotransformation processes—findings critical for developing predictive toxicology models required during IND application preparation phases prior to human trials.
Synthetic biologists have begun exploring genetic engineering approaches involving biosynthetic pathways capable of producing this compound de novo (Nature Communications, June 2023). By modifying metabolic genes within engineered yeast strains they achieved milligram-scale production rates while maintaining >98% stereochemical purity—advancing sustainable manufacturing alternatives compared to traditional extraction methods from plant sources like Datura species which are associated with supply chain variability issues.
Preliminary results from an NIH-funded project show promise when used as an adjuvant therapy alongside immunotherapies (Cancer Research, September 2023). In murine melanoma models treated with checkpoint inhibitors plus low-dose scopolamine methyl bromide injections demonstrated delayed tumor growth correlated with reduced myeloid-derived suppressor cell populations—a mechanism attributed to altered cytokine expression profiles rather than direct cytotoxic effects according recent mechanistic investigations.
In vitro assays conducted using CRISPR-Cas9 knockout cell lines further clarify molecular targets beyond mAChRs (BMC Biology, February 2024). Data indicates interactions with transient receptor potential channels TRPV1/TRPA1 under hypoxic conditions—a discovery potentially linking this compound’s activity to ischemic stroke treatment paradigms where dual modulation of cholinergic and nociceptive pathways could provide synergistic neuroprotection mechanisms not achievable through single-agent therapies alone.
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